22(R)-hydroxycholesterol-d7

Bioanalysis LC-MS/MS Quantification Stable Isotope Labeling

22(R)-Hydroxycholesterol-d7 is a deuterated analog of the endogenous oxysterol 22(R)-hydroxycholesterol, where seven hydrogen atoms on the terminal isopropyl moiety of the side chain are replaced with deuterium (²H). The molecule retains the core cholest-5-ene-3β,22(R)-diol scaffold of its parent, with a molecular formula of C27H39O2D7, an exact mass of 409.394 Da, and a reported purity exceeding 99%.

Molecular Formula C27H46O2
Molecular Weight 409.7 g/mol
Cat. No. B12395039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22(R)-hydroxycholesterol-d7
Molecular FormulaC27H46O2
Molecular Weight409.7 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1/i1D3,2D3,17D
InChIKeyRZPAXNJLEKLXNO-VBPFJDFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

22(R)-Hydroxycholesterol-d7: Technical Specifications and Core Scientific Identity for Procurement and Assay Development


22(R)-Hydroxycholesterol-d7 is a deuterated analog of the endogenous oxysterol 22(R)-hydroxycholesterol, where seven hydrogen atoms on the terminal isopropyl moiety of the side chain are replaced with deuterium (²H) . The molecule retains the core cholest-5-ene-3β,22(R)-diol scaffold of its parent, with a molecular formula of C27H39O2D7, an exact mass of 409.394 Da, and a reported purity exceeding 99% . It is manufactured for use as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of 22(R)-hydroxycholesterol by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound is also a traceable tool for studying oxysterol metabolism, nuclear receptor signaling (specifically Liver X Receptor, LXR), and cellular differentiation pathways [2].

22(R)-Hydroxycholesterol-d7: Critical Differentiators Against Unlabeled or Alternative Isotopologues in Quantitative Bioanalysis


The selection of 22(R)-hydroxycholesterol-d7 over a non-deuterated analog or a closely related structural isomer is not a matter of interchangeability; it is a functional requirement for achieving quantitative accuracy in LC-MS/MS workflows . Using the unlabeled 22(R)-hydroxycholesterol as an internal standard is analytically invalid, as it cannot be distinguished from the endogenous analyte, thereby preventing any correction for matrix effects or sample preparation losses [1]. Furthermore, substituting with the 22(S)-hydroxycholesterol epimer or another oxysterol (e.g., 25-hydroxycholesterol) introduces differential biological activity and chromatographic retention times, invalidating its use as a reliable internal standard [2]. 22(R)-hydroxycholesterol-d7, with its specific deuterium labeling pattern on the terminal side chain, is designed to mimic the exact physicochemical and chromatographic behavior of its unlabeled counterpart while providing a unique mass shift, a prerequisite for isotope dilution mass spectrometry .

22(R)-Hydroxycholesterol-d7: A Quantitative Evidence Guide for Differentiated Procurement and Application Decisions


Isotopic Purity and Mass Difference: Enabling Definitive Analyte Discrimination in LC-MS/MS

The primary differentiator for 22(R)-hydroxycholesterol-d7 is its precise molecular mass, which is 7.06 Da higher than unlabeled 22(R)-hydroxycholesterol (402.33 Da vs. 409.39 Da), enabling baseline resolution in mass spectrometry . This specific isotopic enrichment (>99% purity) is critical for isotope dilution analysis, where the internal standard must be chemically identical to the analyte but distinguishable by mass . Unlike alternative isotope patterns or non-deuterated analogs, this specific deuterium substitution on the terminal methyl groups minimizes isotopic scrambling and provides a stable, predictable mass shift.

Bioanalysis LC-MS/MS Quantification Stable Isotope Labeling

Functional Differentiation from 22(S)-Hydroxycholesterol: Agonist vs. Antagonist Activity at Liver X Receptor

The biological activity of the 22(R)-hydroxycholesterol scaffold is fundamentally different from its synthetic 22(S)-epimer. 22(R)-hydroxycholesterol is an endogenous LXR agonist, whereas 22(S)-hydroxycholesterol acts as an LXR antagonist [1]. Quantitative data from a cross-species LXR activation assay demonstrates this divergence: 22(R)-hydroxycholesterol activates Xenopus laevis LXRα with an EC50 of 3.3 ± 0.23 μM, while 22(S)-hydroxycholesterol shows no measurable effect (No effect) in the same system [2]. This functional opposition is not a subtle shift in potency but a binary difference in receptor modulation.

Nuclear Receptor Pharmacology LXR Agonism Atherosclerosis

Quantitative LXRα Potency Differentiation Across Species: 3.3-fold Higher Potency in Xenopus laevis vs. Xenopus tropicalis

Even within closely related species, the quantitative activity of 22(R)-hydroxycholesterol shows meaningful variation. The EC50 value for activating Xenopus laevis LXRα is 3.3 ± 0.23 μM, which is approximately 3-fold lower (more potent) than its EC50 for Xenopus tropicalis LXRα (9.8 ± 0.77 μM) [1]. In contrast, the comparator 25-hydroxycholesterol shows a narrower range of potency across these species (3.0 μM vs. 3.2 μM). This species-specific potency profile highlights the need for precise molecular tools like 22(R)-hydroxycholesterol-d7 to accurately calibrate assays in different model systems.

Evolutionary Pharmacology Nuclear Receptor Evolution Comparative Genomics

Functional Equivalence and Substitution in Osteogenic Differentiation Assays

In the context of osteogenic differentiation of marrow stromal cells (M2-10B4), 22(R)-hydroxycholesterol can be functionally substituted for 22(S)-hydroxycholesterol when used in a specific combination with 20(S)-hydroxycholesterol [1]. The study demonstrates that a combination of either 22(S)- or 22(R)-hydroxycholesterol with 20(S)-hydroxycholesterol exhibits potent osteogenic properties, blocking and reversing oxidative stress-induced inhibition of differentiation [2]. This finding, from a class-level inference perspective, indicates that while the stereochemistry at the 22-position is a major determinant of LXR activity (as shown above), it does not ablate the osteogenic potential of the molecule in this specific co-treatment paradigm.

Osteogenesis Stem Cell Biology Bone Regeneration

22(R)-Hydroxycholesterol-d7: Validated Research and Industrial Application Scenarios Based on Core Evidence


LC-MS/MS Quantification of Endogenous 22(R)-Hydroxycholesterol in Complex Biological Matrices

Procure 22(R)-hydroxycholesterol-d7 for use as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods. As demonstrated in a 2019 study on breast cancer tumor samples, deuterated standards are essential for accurately quantifying side-chain oxysterol heterogeneity [1]. The 7.058 Da mass difference provides unambiguous separation from the endogenous analyte, enabling precise correction for ion suppression and extraction efficiency, which is unattainable with non-deuterated or alternative oxysterol standards .

Tracing LXR-Dependent Gene Regulation and Cholesterol Metabolism

Use 22(R)-hydroxycholesterol-d7 as a labeled tracer in cell-based assays to study LXRα/β activation and downstream gene expression (e.g., ABCA1). The quantitative EC50 data (3.3 μM for Xenopus laevis LXRα) provides a benchmark for calibrating agonist activity, while the binary functional distinction from the 22(S)-epimer (which is an antagonist) ensures the specific LXR agonism pathway is being interrogated [1]. This is critical for understanding cholesterol efflux and lipid metabolism without the confounding variable of antagonist activity.

Investigating Osteogenic Mechanisms in Marrow Stromal Cell Differentiation

Deploy 22(R)-hydroxycholesterol-d7 in studies of osteoblast differentiation and bone formation, particularly where co-treatment with 20(S)-hydroxycholesterol is employed. Evidence shows that this oxysterol combination can reverse oxidative stress-induced inhibition of differentiation in M2-10B4 cells [1]. The deuterated standard allows for precise quantification of the compound in cell culture media and cellular extracts, enabling dose-response and metabolic stability studies that are not feasible with the unlabeled compound alone.

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